![molecular formula C9H6ClF3O2S B1450555 2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride CAS No. 929256-65-5](/img/structure/B1450555.png)

2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride

Übersicht

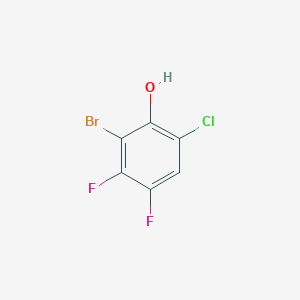

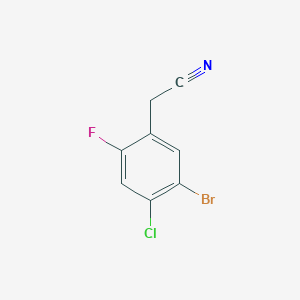

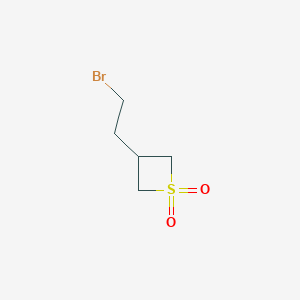

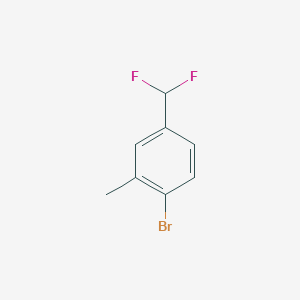

Beschreibung

This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s uses or its role in particular chemical reactions.

Synthesis Analysis

This would involve a detailed description of how the compound can be synthesized from other substances. It would typically include the names and structures of the reactants, the conditions under which the reaction takes place, and the yield of the product.Molecular Structure Analysis

This would involve a detailed description of the compound’s molecular structure, including the types and numbers of atoms in the molecule, the arrangement of those atoms, and the types of bonds between them.Chemical Reactions Analysis

This would involve a description of the chemical reactions that the compound can undergo. It would typically include the names and structures of the reactants and products, the conditions under which the reactions take place, and the mechanisms of the reactions.Physical And Chemical Properties Analysis

This would involve a description of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties.Wissenschaftliche Forschungsanwendungen

Application in Organic Photovoltaics

- Summary of the Application : This compound is used in the synthesis of new low band gap D–A structured conjugated polymers, PBDTTBI and PBDTBBT . These polymers are used in organic photovoltaics, a type of solar cell technology that uses organic compounds to absorb light and convert it into electricity .

- Methods of Application or Experimental Procedures : The polymers are synthesized via a Stille coupling reaction . The incorporation of the benzo [1,2- c ;4,5- c ′]bis [1,2,5]thiadiazole unit into PBDTBBT significantly alters the optical and electrochemical properties of the polymer .

- Results or Outcomes : The optical band gap estimated from the onset absorption edge is ∼1.88 eV and ∼1.1 eV, respectively for PBDTTBI and PBDTBBT . PBDTBBT exhibited a deeper HOMO energy level (−4.06 eV) with strong intramolecular charge transfer interactions . Bulk heterojunction solar cells fabricated with a configuration of ITO/PEDOT:PSS/ PBDTBBT :PC 71 BM/Al exhibited a best power conversion efficiency of 0.67%, with a short circuit current density of 4.9 mA cm −2, an open-circuit voltage of 0.54 V and a fill factor of 25% .

Application in Fluoroalkylation

- Summary of the Application : This compound is used as a trifluoromethylating agent for the fluoroalkylation of heterocycles, arenes, and heteroarenes .

- Methods of Application or Experimental Procedures : The compound is used to introduce a trifluoromethyl group into these structures, enhancing their chemical properties .

- Results or Outcomes : The outcomes of this application can vary widely depending on the specific structures being modified, but generally, the introduction of a trifluoromethyl group can enhance stability, reactivity, or other chemical properties .

Application in Sulfonation

- Summary of the Application : This compound is used as a sulfonating agent for alcohols .

- Methods of Application or Experimental Procedures : The compound is used to introduce a sulfonyl group into alcohol structures, enhancing their chemical properties .

- Results or Outcomes : The outcomes of this application can vary widely depending on the specific structures being modified, but generally, the introduction of a sulfonyl group can enhance stability, reactivity, or other chemical properties .

Application in Chlorination

- Summary of the Application : This compound is used as a chlorinating agent for carbanions .

- Methods of Application or Experimental Procedures : The compound is used to introduce a chlorine atom into carbanion structures, enhancing their chemical properties .

- Results or Outcomes : The outcomes of this application can vary widely depending on the specific structures being modified, but generally, the introduction of a chlorine atom can enhance stability, reactivity, or other chemical properties .

Application in Medicinal Chemistry

Safety And Hazards

This would involve a description of the compound’s potential hazards, such as its toxicity, flammability, or reactivity. It would also include information about safe handling practices and appropriate disposal methods.

Zukünftige Richtungen

This would involve a discussion of potential future research directions related to the compound. This might include potential applications, unanswered questions about its properties or reactivity, or ways in which its synthesis could be improved.

Eigenschaften

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]ethenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2S/c10-16(14,15)6-5-7-1-3-8(4-2-7)9(11,12)13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBMFKYPZPZKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CS(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1450478.png)

![2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1450488.png)